molecular formula C7H15FN2 B2383228 1-(2-Fluoroethyl)piperidin-4-amine CAS No. 947263-70-9

1-(2-Fluoroethyl)piperidin-4-amine

Cat. No. B2383228
M. Wt: 146.209
InChI Key: ZIINOCJZDVAKLR-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-4-amine, also known as 4-Fluoroethylpiperidine (4-FE), is a heterocyclic amine that has been used in the synthesis of various compounds. It is a versatile building block for the preparation of compounds with diverse biological activities, including analgesic, anticonvulsant, and anti-inflammatory activities. 4-FE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s diseases.

Scientific Research Applications

Conformational Analysis and Crystal Structure

  • The compound has been studied for its conformational analysis and crystal structure, providing insights into its physical and chemical properties. For instance, researchers investigated the conformation of the piperidin ring and its thermal stability, which are essential for understanding the compound's behavior in various conditions (Ribet et al., 2005).

Reaction with Primary and Secondary Amines

  • Studies have explored the reaction of primary and secondary amines with related compounds, shedding light on the chemical reactivity and potential applications of 1-(2-Fluoroethyl)piperidin-4-amine in synthetic chemistry (Leffek & Maciejewska, 1986).

Synthesis of Piperidin-4-ones

  • Research into the synthesis of piperidin-4-ones using secondary amines, including compounds similar to 1-(2-Fluoroethyl)piperidin-4-amine, reveals its potential utility in creating valuable synthetic intermediates (Cui, Peng, & Zhang, 2009).

Biological Evaluation for Receptor Binding

  • Studies involving derivatives of piperidin-4-amine have assessed their binding to muscarinic acetylcholine receptors, indicating potential applications in developing ligands for biological receptors (Skaddan et al., 2000).

Enantioselective Cycloaddition Reactions

  • Research on enantioselective cycloaddition reactions involving similar compounds to 1-(2-Fluoroethyl)piperidin-4-amine highlights its potential role in producing specific enantiomers of target molecules, crucial in pharmaceutical synthesis (Liu et al., 2013).

Solvent Effects on Nucleophilic Substitution Reactions

  • Studies have examined the influence of different solvents on the nucleophilic substitution reactions involving compounds structurally related to 1-(2-Fluoroethyl)piperidin-4-amine. This research is vital for optimizing reaction conditions in synthetic chemistry (Mancini et al., 1999; Nudelman et al., 1986).

Pharmacokinetics in Novel Inhibitors

  • Research on the pharmacokinetics of novel inhibitors, including compounds similar to 1-(2-Fluoroethyl)piperidin-4-amine, provides valuable insights into how such compounds are metabolized and cleared in biological systems, which is crucial for drug development (Teffera et al., 2013).

Aromatic Substitution by Piperidine

  • Investigations into aromatic substitution reactions using piperidine derivatives enhance our understanding of reaction mechanisms and kinetics, which is essential for designing efficient synthetic pathways (Pietra, Vitali, & Frediani, 1968).

Spiro-Compound Synthesis

  • The synthesis of spiro-compounds using derivatives of piperidine, including structures akin to 1-(2-Fluoroethyl)piperidin-4-amine, shows the compound's potential in creating complex molecular architectures, useful in medicinal chemistry and material science (Xie et al., 2004).

Mechanisms of Michael Addition Polymerizations

  • Understanding the mechanisms of Michael addition polymerizations involving trifunctional amines, similar to 1-(2-Fluoroethyl)piperidin-4-amine, is critical for developing new polymeric materials (Wu et al., 2004).

Synthesis of Anti-Tubercular Agents

  • The compound has been included in studies for synthesizing new anti-tubercular agents, demonstrating its relevance in drug discovery and development (Odingo et al., 2014).

Reaction with CO2 in Piperidine Derivatives

  • Research on the reaction of CO2 with piperidine derivatives, including compounds structurally similar to 1-(2-Fluoroethyl)piperidin-4-amine, offers insights into potential applications in carbon capture and environmental chemistry (Robinson, McCluskey, & Attalla, 2011).

Fluorescence Properties of Enaminenaphthalimides

  • Studies on the fluorescence properties of enaminenaphthalimides, where derivatives of piperidine are used, show potential applications in developing fluorescent materials and probes (McAdam et al., 2004).

properties

IUPAC Name

1-(2-fluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIINOCJZDVAKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)piperidin-4-amine

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-yl-carbamic acid tert-butyl ester (2.00 g, 10.00 mmol), bromofluoroethane (1.5 g, 12.00 mmol) and potassium carbonate (2.80 g, 20.00 mmol) in acetonitrile (50 mL) was heated at 80° C. for 20 h. Cooled, diluted with ethyl acetate, washed with water, brine, dried over sodium sulfate and concentrated. The residue was dissolved in DCM (10 mL) and 4N HCl/dioxane (12 mL, 50.00 mmol) was added and the suspension was stirred for 20 h at ambient temperature. The solid was collected by filtration, washed well with ethyl acetate and dried in a vacuum oven to afford 1-(2-fluoro-ethyl)-piperidin-4-ylamine.HCl salt (1.70 g, 93%): 1H NMR (400 MHz, DMSO) δ 8.43 (s, 3H), 5.02-4.90 (m, 1H), 4.89-4.77 (m, 1H), 3.56-3.50 (m, 2H), 3.46 (d, J=3.7 Hz, 1H), 3.38 (d, J=3.8 Hz, 1H), 3.26 (d, J=4.9 Hz, 1H), 3.18-3.02 (m, 2H), 2.20-2.09 (m, 2H), 2.07-1.89 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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